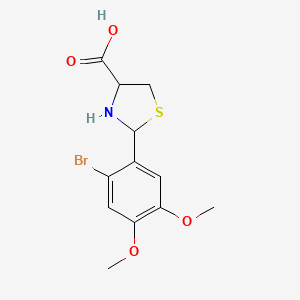

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

説明

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a brominated thiazolidine-carboxylic acid derivative characterized by a 2-bromo-4,5-dimethoxyphenyl substituent attached to a thiazolidine ring. The bromine atom and methoxy groups on the aromatic ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.

特性

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c1-17-9-3-6(7(13)4-10(9)18-2)11-14-8(5-19-11)12(15)16/h3-4,8,11,14H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSZSKVNPCYDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2NC(CS2)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 3,4-Dimethoxybenzaldehyde

- Method: Dissolve 3,4-dimethoxybenzaldehyde and bromine in acetic acid, allowing selective bromination to yield 2-bromo-4,5-dimethoxybenzaldehyde crystals by filtration.

- Subsequent steps: The aldehyde is converted into 2-bromo-4,5-dimethoxybenzyl nitrile via reaction with acetonitrile and catalytic conditions, followed by reduction to 2-bromo-4,5-dimethoxyphenylpropionitrile.

- Advantages: High yield, simple operation, short reaction route, and suitability for industrial scale.

| Step | Reaction Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | 3,4-dimethoxybenzaldehyde + Br2 in AcOH | 2-bromo-4,5-dimethoxybenzaldehyde | High | Solid precipitate filtered |

| Catalytic Reaction | With acetonitrile in organic solvent | 2-bromo-4,5-dimethoxycinnamonitrile | Not specified | Yellow solid, cooled, extracted |

| Reduction | Reflux with reducing agent or Pd/C + H2 | 2-bromo-4,5-dimethoxyphenylpropionitrile | High | Methanol solvent |

This method is described in CN101407474A and is noted for its efficiency and cost-effectiveness.

Direct Bromination of 3,4-Dimethoxybenzene Derivatives

- Method: React 3,4-dimethoxyphenyl derivatives with potassium bromide, sulfuric acid, and hydrogen peroxide at 30–60 °C.

- Oxidation: The brominated intermediate is oxidized with potassium permanganate and tetrabutylammonium bromide at 50–90 °C to yield 2-bromo-4,5-dimethoxybenzoic acid.

- Yields and Purity: The bromination step yields about 63.2%, and the oxidation step yields 92.4% with purity >95%.

- Reaction Control: Temperature is critical; too high leads to by-products, too low lowers yield.

| Step | Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 3,4-dimethoxyphenyl + KBr + H2SO4 + H2O2, 30–60 °C, 2-4 h | 2-bromo-4,5-dimethoxyphenyl derivative | 63.2 | >95 | Temperature critical for yield |

| Oxidation | KMnO4 + tetrabutylammonium bromide, 50–90 °C, 5–6 h | 2-bromo-4,5-dimethoxybenzoic acid | 92.4 | 97.4 | pH adjusted to 4, product precipitated |

This method is detailed in CN102267894A and emphasizes high yield and selectivity by controlling reaction parameters.

This procedure is referenced in chemical synthesis patents and databases related to thiazole derivatives.

Proposed Integrated Synthetic Route for 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Based on the above data, a plausible synthetic sequence is:

- Synthesis of 2-bromo-4,5-dimethoxyphenyl intermediate via bromination of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzene derivatives.

- Conversion of the brominated aromatic intermediate to a suitable precursor (e.g., aldehyde or nitrile).

- Formation of the thiazolidine ring by reaction of the brominated aromatic precursor with cysteine or other thiazolidine-forming reagents.

- Introduction or retention of the carboxylic acid group at the 4-position of the thiazolidine ring, possibly via hydrolysis of ester intermediates.

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 3,4-Dimethoxybenzaldehyde | Br2 in AcOH | 2-bromo-4,5-dimethoxybenzaldehyde | High | Solid filtered |

| Catalytic conversion | Brominated aldehyde + acetonitrile | Organic solvent, catalyst | 2-bromo-4,5-dimethoxycinnamonitrile | Not specified | Yellow solid precipitate |

| Reduction | 2-bromo-4,5-dimethoxycinnamonitrile | Methanol, reducing agent or Pd/C + H2 | 2-bromo-4,5-dimethoxyphenylpropionitrile | High | Reflux |

| Bromination (alternative) | 3,4-Dimethoxyphenyl + KBr + H2SO4 + H2O2 | 30–60 °C, 2-4 h | 2-bromo-4,5-dimethoxyphenyl derivative | 63.2 | Temperature critical |

| Oxidation | Brominated phenyl derivative | KMnO4 + tetrabutylammonium bromide, 50–90 °C, 5-6 h | 2-bromo-4,5-dimethoxybenzoic acid | 92.4 | pH adjusted, precipitated |

| Hydrolysis (thiazole acid) | Ethyl 2-bromothiazole-4-carboxylate | NaOH (10%) in MeOH, 0 °C, 2 h, acidify | 2-bromo-thiazole-4-carboxylic acid | 93 | Precipitation on acidification |

Research Findings and Industrial Relevance

- The bromination of 3,4-dimethoxybenzaldehyde and subsequent transformations provide a high-yield, cost-effective route suitable for scale-up.

- Controlling reaction temperature and molar ratios is essential to minimize by-products and maximize selectivity.

- The oxidation step to form the benzoic acid derivative is sensitive to temperature, requiring careful control between 50 and 90 °C.

- The hydrolysis of thiazole esters to carboxylic acids is a well-established, high-yield step that can be adapted for thiazolidine analogs.

- These methods collectively offer a practical synthetic pathway toward the target compound, facilitating pharmaceutical and chemical research applications.

This comprehensive analysis synthesizes the preparation methods of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid from diverse, authoritative patent and chemical literature sources, providing a professional and detailed guide for researchers and industrial chemists.

化学反応の分析

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazolidine derivatives, while oxidation can produce sulfoxides or sulfones.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is with a molecular weight of 328.21 g/mol. The compound features a thiazolidine ring, which is known for its versatile reactivity and biological activity.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds containing thiazolidine moieties have been explored for their anticancer properties. Studies indicate that thiazolidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural modifications in compounds like 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid may enhance their effectiveness against specific types of cancer.

-

Anticonvulsant Properties :

- Research has shown that thiazolidine derivatives exhibit anticonvulsant activity. For instance, certain thiazolidine compounds have been synthesized and tested for their ability to reduce seizure activity in animal models, suggesting that similar compounds may hold therapeutic potential for epilepsy treatment.

-

Anti-inflammatory Effects :

- Thiazolidine derivatives are also being investigated for their anti-inflammatory properties. The presence of the brominated phenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Biological Research Applications

-

Enzyme Inhibition Studies :

- The compound's structure allows it to interact with various enzymes, making it useful in enzyme inhibition studies. For example, it can be tested against carbonic anhydrase (CA) enzymes to evaluate its potential as an inhibitor, which is relevant in treating conditions like glaucoma and edema.

-

Antimicrobial Activity :

- Preliminary studies suggest that thiazolidine derivatives possess antimicrobial properties. The compound could be evaluated against a range of bacterial strains to determine its efficacy as an antimicrobial agent.

Synthetic Methodologies

-

Synthesis of Novel Derivatives :

- 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid serves as a precursor for synthesizing novel thiazolidine derivatives through various chemical reactions such as alkylation and acylation. These derivatives can then be screened for biological activities.

-

Structure-Activity Relationship (SAR) Studies :

- The compound is instrumental in SAR studies aimed at understanding how structural variations affect biological activity. By modifying different functional groups on the thiazolidine ring or the brominated phenyl group, researchers can identify key features responsible for enhanced activity.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for diseases like Alzheimer’s.

類似化合物との比較

Key Compounds:

Molecular Formula: C₁₀H₁₀BrNO₂S (M.W. 288.16 g/mol) . Key Differences:

- Lacks methoxy groups, reducing steric hindrance and lipophilicity compared to the target compound.

- The bromine at the para position may alter electronic interactions with biological targets compared to the ortho position in the target compound.

2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)

- Structure : A phenethylamine derivative with bromo and dimethoxy groups but a distinct ethanamine backbone.

- Key Differences :

- The ethanamine core confers psychoactive properties (serotonin receptor agonism), unlike the thiazolidine-carboxylic acid scaffold .

- Methoxy groups at positions 2 and 5 (vs. 4 and 5 in the target compound) highlight positional isomerism’s impact on receptor binding.

P9: (2RS, 4R)-2-(4-{2-[(3-Hydroxybenzoyl)oxy]ethoxy}phenyl)-1,3-Thiazolidine-4-Carboxylic Acid

- Structure : Contains a complex ethoxy-linked hydroxybenzoyl substituent.

- Key Differences :

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Thiazolidine-Carboxylic Acid Derivatives

Key Observations:

- Synthetic Accessibility : The target compound’s bromo and dimethoxy groups may complicate synthesis compared to simpler bromophenyl analogs, as seen in the high catalog price of L-2-(4-Bromo-phenyl)-1,3-thiazolane-4-carboxylic acid ($1,600/g) .

- Biological Activity: Thiazolidine derivatives with extended substituents (e.g., P9) exhibit more pronounced pharmacological effects, suggesting that the target compound’s activity could be modulated by introducing functional groups to its dimethoxy-bromo moiety .

生物活性

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of enzymatic inhibition and antioxidant properties. This article summarizes the current understanding of its biological activity, supported by research findings and data from various studies.

- Molecular Formula : C₁₂H₁₄BrNO₄S

- CAS Number : 1101223-13-5

- MDL Number : MFCD09971996

- Hazard Classification : Irritant

The compound has been studied primarily for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibition of tyrosinase can lead to reduced melanin production, making it a candidate for skin-whitening agents.

Tyrosinase Inhibition

Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit significant inhibition of tyrosinase activity. Specifically, 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid showed competitive inhibition with a notable inhibition percentage of 66.47% at a concentration of 20 µM when tested against mushroom tyrosinase .

Antioxidant Activity

The compound also demonstrates antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress. The antioxidant activity was quantified using the DPPH assay, where compounds similar to 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibited IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

-

Tyrosinase Inhibition Study :

- Objective : Evaluate the inhibitory effect on mushroom tyrosinase.

- Results : The compound was found to have a high binding affinity with tyrosinase, leading to significant inhibition of l-DOPA oxidase activity.

- : The study suggests that this compound could be developed into a skin-whitening agent due to its ability to suppress melanin production .

-

Antioxidant Activity Assessment :

- Objective : Determine the antioxidant capacity of related thiazolidine derivatives.

- Results : Compounds showed varying degrees of antioxidant activity with IC50 values ranging from 7.83 µg/mL (ascorbic acid) to 18.27 µg/mL for certain derivatives.

- : The presence of hydroxyl groups in the structure enhances the antioxidant potential by facilitating proton donation during radical scavenging .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how do they influence experimental design?

- Answer : The compound's LogP (2.566) suggests moderate lipophilicity, which impacts solubility in aqueous vs. organic solvents. A PSA of 74.63 Ų indicates hydrogen-bonding potential, critical for interactions in biological assays. The melting point (175–177°C) and boiling point (474°C) guide storage and handling (avoid excessive heating). Density (1.629 g/cm³) and refractive index (1.638) are essential for purity validation via techniques like DSC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Answer :

- FT-IR : Look for N-H stretching (~1571–1580 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) peaks. The bromine and methoxy groups can be identified via C-Br (~500–600 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches .

- NMR : The aromatic protons on the 2-bromo-4,5-dimethoxyphenyl group will show distinct splitting patterns (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm). The thiazolidine ring protons (δ 3.0–4.5 ppm) and carboxylic acid proton (δ ~10–12 ppm) further confirm the structure .

Q. What synthetic routes are reported for similar brominated thiazolidine-carboxylic acid derivatives?

- Answer : A common approach involves cyclocondensation of cysteine derivatives with substituted aldehydes/ketones. For example:

- React 2-bromo-4,5-dimethoxybenzaldehyde with L-cysteine in acidic conditions to form the thiazolidine ring.

- Purify via recrystallization (ethanol/water) and confirm enantiopurity using chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar thiazolidine derivatives?

- Answer : Contradictions often arise from stereochemical variations or impurities. Strategies include:

- Chiral separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers and test individually.

- Purity validation : Employ LC-MS or elemental analysis to rule out byproducts.

- Dose-response studies : Compare IC₅₀/MIC values across studies, ensuring consistent assay conditions (e.g., pH, solvent controls) .

Q. What experimental designs are optimal for evaluating the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA)?

- Answer :

- Agar diffusion assays : Measure zone of inhibition (ZOI) using Mueller-Hinton agar, with 10 μg/mL as a starting concentration.

- MIC/MBC determination : Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–256 μg/mL).

- Mechanistic studies : Combine with efflux pump inhibitors (e.g., CCCP) to assess resistance mechanisms. Synergy with β-lactams can be tested via checkerboard assays .

Q. How can computational methods predict the binding affinity of this compound to bacterial targets?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with MRSA targets (e.g., penicillin-binding protein 2a).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability.

- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity data from analogs .

Q. What strategies mitigate instability of the thiazolidine ring under physiological conditions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。